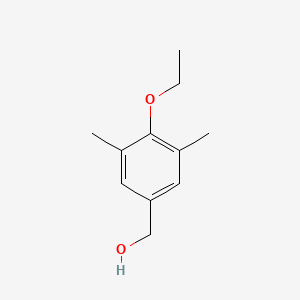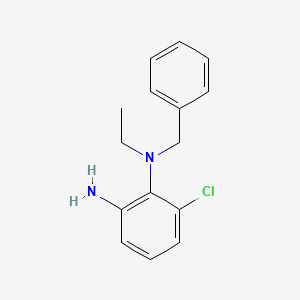
N~2~-benzyl-3-chloro-N~2~-ethyl-1,2-benzenediamine
Overview
Description
N~2~-benzyl-3-chloro-N~2~-ethyl-1,2-benzenediamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzyl group, a chloro substituent, and an ethyl group attached to a benzenediamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-3-chloro-N~2~-ethyl-1,2-benzenediamine typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a benzyl halide reacts with 3-chloro-N~2~-ethyl-1,2-benzenediamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N2-benzyl-3-chloro-N~2~-ethyl-1,2-benzenediamine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-3-chloro-N~2~-ethyl-1,2-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The chloro group in the compound can be substituted by nucleophiles like amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
N~2~-benzyl-3-chloro-N~2~-ethyl-1,2-benzenediamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N2-benzyl-3-chloro-N~2~-ethyl-1,2-benzenediamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- N~2~-benzyl-3-chloro-N~2~-methyl-1,2-benzenediamine
- N~2~-benzyl-3-chloro-N~2~-propyl-1,2-benzenediamine
- N~2~-benzyl-3-chloro-N~2~-butyl-1,2-benzenediamine
Uniqueness
N~2~-benzyl-3-chloro-N~2~-ethyl-1,2-benzenediamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the ethyl group, in particular, may influence its reactivity and interaction with molecular targets compared to similar compounds with different alkyl groups.
This detailed article provides a comprehensive overview of N2-benzyl-3-chloro-N~2~-ethyl-1,2-benzenediamine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-N-benzyl-3-chloro-2-N-ethylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2/c1-2-18(11-12-7-4-3-5-8-12)15-13(16)9-6-10-14(15)17/h3-10H,2,11,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIHGJNGUISJPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=C(C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B1414930.png)
![N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine](/img/structure/B1414931.png)
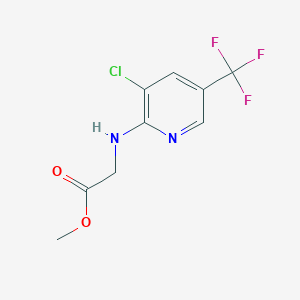
![3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1414934.png)
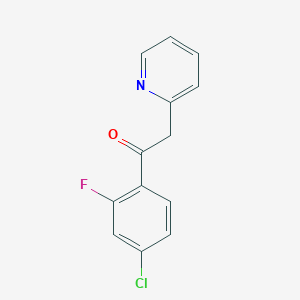

![6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine](/img/structure/B1414939.png)

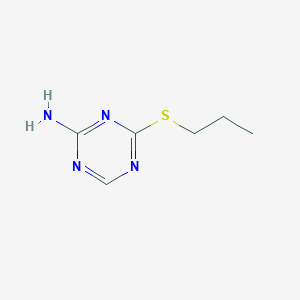
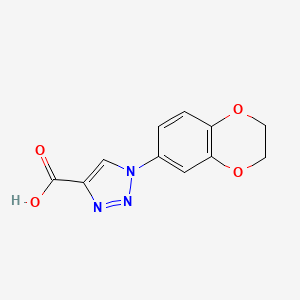
![3-[5-(3-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1414945.png)


